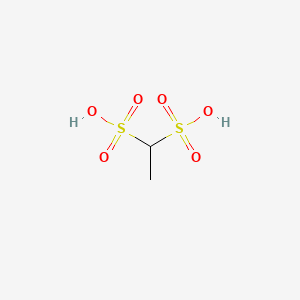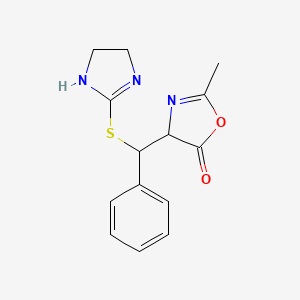![molecular formula C18H22O B14156580 5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol CAS No. 496918-95-7](/img/structure/B14156580.png)
5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of three methyl groups, a phenylethynyl group, and a hydroxyl group attached to a bicyclo[2.2.1]heptane framework. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from simpler precursors. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol, yielding the corresponding 2-(isoxazol-5-yl) derivatives . The isoxazole ring is then opened to form prostanoid precursors with partially built-up or completed side chains .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. The production would typically involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions
5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the phenylethynyl group.
Substitution: The phenylethynyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the phenylethynyl group can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and prostanoid analogs.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it valuable in the development of specialized materials and chemical intermediates.
作用機序
The mechanism of action of 5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethynyl group can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the phenylethynyl group, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptan-2-ol, 1,5,5-trimethyl-: Similar in structure but without the phenylethynyl group, leading to different applications and reactivity.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
The uniqueness of 5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol lies in its combination of the bicyclic framework, multiple methyl groups, and the phenylethynyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
496918-95-7 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC名 |
5,5,6-trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C18H22O/c1-13-16-11-15(17(13,2)3)12-18(16,19)10-9-14-7-5-4-6-8-14/h4-8,13,15-16,19H,11-12H2,1-3H3 |
InChIキー |
IALXVCOWTNLGMF-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(C1(C)C)CC2(C#CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)

![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)

![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)


![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)

